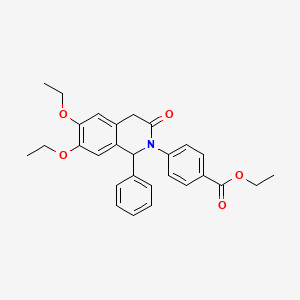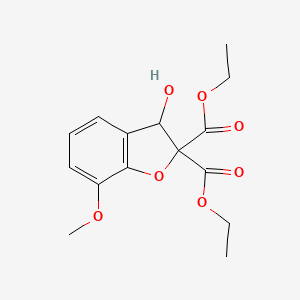![molecular formula C21H28N4O4 B15028707 2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15028707.png)
2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrimidine ring attached to a piperazine moiety, which is further substituted with a triethoxybenzoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.
Attachment of the Triethoxybenzoyl Group: The piperazine intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine to form the triethoxybenzoyl-substituted piperazine.
Formation of the Pyrimidine Ring: The final step involves the reaction of the triethoxybenzoyl-substituted piperazine with a pyrimidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biochemistry: It is used in molecular docking studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . Additionally, its neuroprotective effects are mediated through the inhibition of inflammatory pathways, such as the NF-kB pathway .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-pyrimidine derivative studied for its acetylcholinesterase inhibitory activity.
Triazole-Pyrimidine Hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
Uniqueness
2-[4-(3,4,5-Triethoxybenzoyl)piperazin-1-yl]pyrimidine is unique due to the presence of the triethoxybenzoyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H28N4O4 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(4-pyrimidin-2-ylpiperazin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N4O4/c1-4-27-17-14-16(15-18(28-5-2)19(17)29-6-3)20(26)24-10-12-25(13-11-24)21-22-8-7-9-23-21/h7-9,14-15H,4-6,10-13H2,1-3H3 |
Clave InChI |
KNAVVZBENWCVHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(2-phenylethyl)benzamide](/img/structure/B15028634.png)
![methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028635.png)


![1-[3-(methylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15028663.png)
![5-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B15028670.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B15028680.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15028688.png)
![isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028690.png)
![N-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15028696.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide](/img/structure/B15028711.png)
![2-methylpropyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028717.png)
![5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid](/img/structure/B15028722.png)
